molecular formula C10H13N3 B11794613 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile

1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11794613
M. Wt: 175.23 g/mol
InChI Key: MJZUMOIBOSNGAW-UHFFFAOYSA-N
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Description

1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile is an organic compound that features a unique structure combining a cyclobutyl ring with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:

    Formation of the Cyclobutyl Intermediate: The starting material, 3-methylcyclobutanone, undergoes a reaction with a suitable alkylating agent to form the 3-methylcyclobutylmethyl intermediate.

    Pyrazole Formation: The intermediate is then reacted with hydrazine or a hydrazine derivative to form the pyrazole ring.

    Nitrile Introduction: Finally, the nitrile group is introduced through a reaction with a suitable cyanating agent, such as cyanogen bromide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-3-carbonitrile
  • 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-5-carbonitrile
  • 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carboxamide

Uniqueness: 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the nitrile group on the pyrazole ring can significantly impact the compound’s properties compared to its isomers and analogs.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-[(3-methylcyclobutyl)methyl]pyrazole-4-carbonitrile

InChI

InChI=1S/C10H13N3/c1-8-2-9(3-8)6-13-7-10(4-11)5-12-13/h5,7-9H,2-3,6H2,1H3

InChI Key

MJZUMOIBOSNGAW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)CN2C=C(C=N2)C#N

Origin of Product

United States

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